Trimethylolpropane trimethacrylate

Catalog No.
S604913
CAS No.
3290-92-4
M.F
C18H26O6
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane trimethacrylate

CAS Number

3290-92-4

Product Name

Trimethylolpropane trimethacrylate

IUPAC Name

2,2-bis(2-methylprop-2-enoyloxymethyl)butyl 2-methylprop-2-enoate

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H26O6/c1-8-18(9-22-15(19)12(2)3,10-23-16(20)13(4)5)11-24-17(21)14(6)7/h2,4,6,8-11H2,1,3,5,7H3

InChI Key

OKKRPWIIYQTPQF-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

Solubility

3.84e-05 M

Synonyms

TMPTMA, trimethylol propane trimethacrylate, trimethylolpropane trimethacrylate

Canonical SMILES

CCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C

Cross-linking Agent in Polymer Synthesis

TMPT acts as a crucial cross-linking agent in the synthesis of various polymers, enhancing their mechanical strength, thermal stability, and other desirable properties. Some notable examples include:

  • Dental composites: TMPT is used to cross-link poly(hydroxyethyl methacrylate) (pHEMA) for dental fillings and restorations. This application leverages TMPT's ability to form a strong, durable network, crucial for withstanding the wear and tear in the mouth [].
  • Silicone rubber: TMPT can be incorporated into silicone rubber formulations to reduce the bleed-out ratio, minimizing the migration of low molecular weight components from the cured material. This improvement in material performance is essential for various industrial applications [].

Monomer for Functional Materials

As a reactive monomer, TMPT can be directly incorporated into the structure of various functional materials:

  • Organic monolithic columns: TMPT can be polymerized using controlled radical polymerization techniques to create organic monolithic columns for use in high-performance liquid chromatography (HPLC). These columns offer advantages like high efficiency and fast separation times [].
  • Macroporous polymers: TMPT co-polymerized with other monomers like glycidyl methacrylate can create macroporous polymers with precisely controlled pore sizes and functionalities. These materials find applications in various fields, including catalysis, separation science, and drug delivery [].

Other Research Applications

Beyond the aforementioned examples, TMPT also finds applications in various other research areas, including:

  • Development of biocompatible materials: Researchers are exploring the potential of TMPT in designing biocompatible materials for tissue engineering and medical devices due to its versatility and reactivity.
  • Preparation of nanoparticles: TMPT can be used as a cross-linker in the synthesis of nanoparticles, allowing for the creation of functionalized nanoparticles with tailored properties for various applications [].

Trimethylolpropane trimethacrylate is a trifunctional monomer characterized by its low viscosity and volatility, making it a valuable component in various polymer applications. With the molecular formula C18H26O6C_{18}H_{26}O_{6}, it is a colorless liquid that possesses a distinctive acrylic odor. This compound is primarily used in the production of plastics, adhesives, and coatings due to its excellent weatherability, chemical resistance, and rapid curing properties .

TMPTMA can be irritating to the skin, eyes, and respiratory tract. It is also a suspected skin sensitizer, meaning it can cause allergic reactions upon repeated exposure [].

  • Acute toxicity: Limited data available on acute toxicity. However, handling practices should still prioritize minimizing exposure [].
  • Flammability: Flammable liquid. Ignition point data not readily available, but common safety protocols for handling flammable liquids should be followed [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TMPTMA.
  • Ensure proper ventilation in the workplace.
  • Avoid contact with skin, eyes, and clothing.
  • Follow safe handling practices for flammable liquids.
, primarily through free radical polymerization. It can undergo Michael addition reactions with amines, enhancing its utility in epoxy chemistry by significantly accelerating cure times. The trifunctional nature allows it to form crosslinked networks, which are crucial for producing durable materials .

Trimethylolpropane trimethacrylate has been identified as a skin sensitizer, meaning it can induce allergic reactions upon contact with skin. Its biological activity is primarily associated with its potential to cause irritations and sensitization, necessitating careful handling in industrial applications .

The synthesis of trimethylolpropane trimethacrylate typically involves the esterification of trimethylolpropane with methacrylic acid. This reaction can be catalyzed by various acids or bases to enhance yield and purity. The process can also include the use of solvents to facilitate the reaction and ensure proper mixing of reactants .

Trimethylolpropane trimethacrylate finds extensive applications across various industries:

  • Adhesives and Sealants: Used as a reactive diluent and crosslinking agent.
  • Coatings: Serves as a key ingredient in protective coatings for surfaces requiring durability.
  • Plastics: Plays a significant role in manufacturing high-performance plastic components.
  • Dental Materials: Utilized in dental composites for its strong bonding capabilities.
  • Photolithography: Employed in the production of photopolymers for microelectronics .

Studies on interaction mechanisms involving trimethylolpropane trimethacrylate highlight its compatibility with various polymer systems. It acts effectively as an adhesion promoter and enhances the mechanical properties of polymer blends. Additionally, its interactions with fillers and other additives have been explored to optimize material performance in applications like coatings and adhesives .

Several compounds share structural similarities with trimethylolpropane trimethacrylate, each possessing unique properties:

Compound NameMolecular FormulaUnique Properties
Trimethylolpropane triacrylateC15H20O6Offers similar crosslinking capabilities but has different reactivity profiles.
Propylidynetrimethyl trimethacrylateC18H26O6Exhibits enhanced thermal stability compared to trimethylolpropane trimethacrylate.
Glycidyl methacrylateC10H10O3Known for its epoxide functionality, providing different curing mechanisms.

Trimethylolpropane trimethacrylate stands out due to its trifunctional nature, allowing for more extensive crosslinking compared to other monomers. Its low volatility and rapid curing response also make it particularly advantageous in industrial applications where efficiency is crucial .

Physical Description

DryPowder, Liquid; Liquid

XLogP3

3.8

LogP

4.39 (LogP)

UNII

S734UC120F

GHS Hazard Statements

Aggregated GHS information provided by 778 companies from 16 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 195 of 778 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 583 of 778 companies with hazard statement code(s):;
H411 (98.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3290-92-4

Wikipedia

Trimethylolpropane trimethacrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-15

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